molecular formula C28H32N4O5 B11062194 3-{5-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid

3-{5-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid

Cat. No.: B11062194
M. Wt: 504.6 g/mol
InChI Key: QACIGUVLKDETSE-UHFFFAOYSA-N
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Description

3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and a triazino-benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID involves multiple steps, starting with the preparation of key intermediates such as 3,5-di-tert-butyl-4-hydroxybenzoic acid. This intermediate can be synthesized under mild conditions using bismuth-based C–H bond activation and CO2 insertion chemistry . The final compound is obtained through a series of reactions involving the triazino-benzimidazole core and the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-{2-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-2-OXOETHYL}-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL)PROPANOIC ACID lies in its complex structure, which combines the properties of tert-butyl groups, a hydroxyl group, and a triazino-benzimidazole core. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C28H32N4O5

Molecular Weight

504.6 g/mol

IUPAC Name

3-[5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid

InChI

InChI=1S/C28H32N4O5/c1-27(2,3)17-13-16(14-18(24(17)36)28(4,5)6)22(33)15-31-20-9-7-8-10-21(20)32-26(31)29-25(37)19(30-32)11-12-23(34)35/h7-10,13-14,36H,11-12,15H2,1-6H3,(H,34,35)

InChI Key

QACIGUVLKDETSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CN2C3=CC=CC=C3N4C2=NC(=O)C(=N4)CCC(=O)O

Origin of Product

United States

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